![molecular formula C16H20N4O B7456609 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B7456609.png)
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a critical role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is a potent and selective inhibitor of GABA transaminase, which plays a critical role in the metabolism of GABA. GABA transaminase is responsible for the breakdown of GABA into succinic semialdehyde, which is then converted to succinic acid and enters the tricarboxylic acid cycle. By inhibiting GABA transaminase, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability.
Biochemical and Physiological Effects:
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has also been found to have anxiolytic effects in animal models of anxiety disorders, indicating its potential use in the treatment of anxiety-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise control of GABA levels in the brain, which is critical for studying the role of GABA in various neurological disorders. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide. One area of interest is the potential use of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide in the treatment of epilepsy, addiction, and anxiety disorders in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide in humans. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which could have even greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide on GABA metabolism and neurotransmission in the brain.
Métodos De Síntesis
The synthesis of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide involves several steps, starting from the commercially available 2-cyanopyridine. The first step involves the conversion of 2-cyanopyridine to 3-cyano-6-methylpyridine-2-carboxylic acid through a series of reactions, including bromination, hydrolysis, and decarboxylation. The second step involves the conversion of 3-cyano-6-methylpyridine-2-carboxylic acid to its corresponding acid chloride, which is then reacted with N-cyclopropylpiperidine-3-amine to yield 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide. The overall yield of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is approximately 30%.
Aplicaciones Científicas De Investigación
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This has been found to be effective in reducing seizure activity in animal models of epilepsy. 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to have anxiolytic effects in animal models of anxiety disorders, indicating its potential use in the treatment of anxiety-related disorders.
Propiedades
IUPAC Name |
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-4-5-12(9-17)15(18-11)20-8-2-3-13(10-20)16(21)19-14-6-7-14/h4-5,13-14H,2-3,6-8,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVDFGJVVVDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCCC(C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.